molecular formula C10H9BrFNO B2916191 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1283707-34-5

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile

Cat. No. B2916191
CAS RN: 1283707-34-5
M. Wt: 258.09
InChI Key: DNMHSYYYITXCBB-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile, also known as BFH, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Šterk et al. (2012) detailed a concise and highly efficient approach to synthesize key pyrimidine precursors used in the synthesis of rosuvastatin, demonstrating the utility of bromination and transformation processes that might be relevant to compounds like "2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile" (Šterk, Časar, Jukič, & Košmrlj, 2012).

  • Wan et al. (2013) developed a method for meta-C–H arylation and methylation using a U-shaped template, which could potentially apply to the functionalization of similar compounds for various synthetic applications (Wan, Dastbaravardeh, Li, & Yu, 2013).

Applications in Material Science

  • Gohier et al. (2013) investigated the use of fluorine-substituted thiophenes for tuning the electronic properties of conjugated polythiophenes, indicating the significance of halogenated compounds in modifying electronic and photophysical properties of materials (Gohier, Frère, & Roncali, 2013).

Applications in Biological and Environmental Sciences

  • Limban, Marutescu, & Chifiriuc (2011) synthesized and tested thiourea derivatives for antipathogenic activity, demonstrating the potential of brominated and fluorinated compounds in developing antimicrobial agents with specific properties (Limban, Marutescu, & Chifiriuc, 2011).

Novel Synthetic Routes and Methodologies

  • Qiu et al. (2009) reported on a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceutical and chemical materials, highlighting the relevance of brominated and fluorinated compounds in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Mechanism of Action

Target of Action

The primary target of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is the sodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help reduce blood glucose levels, making it a key target for antidiabetic agents .

Mode of Action

This compound interacts with SGLT2 by binding to it, thereby inhibiting its function . This inhibition prevents glucose reabsorption in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion. This can have downstream effects on other biochemical pathways, particularly those involved in energy production and insulin regulation .

Pharmacokinetics

Like other sglt2 inhibitors, it is likely to be absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as food intake and gastrointestinal transit time.

Result of Action

The primary molecular effect of this compound is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . On a cellular level, this results in increased glucose excretion in the urine. The overall effect of this action is a reduction in blood glucose levels, which can help manage type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, and medication compliance can influence the efficacy of this compound . For example, a diet high in carbohydrates may increase blood glucose levels, potentially reducing the drug’s effectiveness. Similarly, regular exercise can enhance the drug’s glucose-lowering effect.

properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMHSYYYITXCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(CO)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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